Cas no 88002-33-9 (1,2,4Triazolo1,5-apyrazin-2-amine)

1,2,4-Triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound featuring a fused triazole-pyrazine core, which is of significant interest in medicinal and pharmaceutical chemistry. Its structure serves as a versatile scaffold for the development of bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The presence of the amine group at the 2-position enhances its reactivity, enabling further functionalization for targeted applications. This compound exhibits favorable physicochemical properties, including moderate solubility and stability, making it suitable for synthetic modifications. Its potential in drug discovery is underscored by its ability to interact with biological targets, offering a promising basis for novel therapeutics.
1,2,4Triazolo1,5-apyrazin-2-amine structure
88002-33-9 structure
Product Name:1,2,4Triazolo1,5-apyrazin-2-amine
CAS No:88002-33-9
MF:C5H5N5
MW:135.126699209213
MDL:MFCD11847742
CID:648842
PubChem ID:13033266
Update Time:2025-05-23

1,2,4Triazolo1,5-apyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]Triazolo[1,5-a]pyrazin-2-amine
    • UUYSQAYUTMLLBO-UHFFFAOYSA-N
    • 1,2,4Triazolo1,5-apyrazin-2-ylamine
    • AK341375
    • Z2692093948
    • [1,2,4]Triazolo[1,5-a]pyrazin-2-ylamine
    • SB39327
    • SY117233
    • Z1203592078
    • AKOS006363804
    • SCHEMBL559382
    • DS-12258
    • 88002-33-9
    • 1,2,4]Triazolo[1,5-a]pyrazin-2-amine
    • DTXSID10515837
    • 2-Amino-[1,2,4]triazolo[1,5-a]pyrazine
    • EN300-196848
    • MFCD11847742
    • DA-31806
    • CS-W007311
    • 1,2,4Triazolo1,5-apyrazin-2-amine
    • MDL: MFCD11847742
    • Inchi: 1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H,(H2,6,9)
    • InChI Key: UUYSQAYUTMLLBO-UHFFFAOYSA-N
    • SMILES: N1=CC2N(N=C(N)N=2)C=C1

Computed Properties

  • Exact Mass: 135.05449518g/mol
  • Monoisotopic Mass: 135.05449518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1
  • XLogP3: -0.7

1,2,4Triazolo1,5-apyrazin-2-amine Pricemore >>

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abcr
AB480027-5 g
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine, 95%; .
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1,2,4Triazolo1,5-apyrazin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Methanol
2.1 -
Reference
Cyanoamino compounds in synthesis. Syntheses of some heterocycles
Vercek, Bojan; et al, Monatshefte fuer Chemie, 1983, 114(6-7), 789-98

Production Method 2

Reaction Conditions
Reference
Cyanoamino compounds in synthesis. Syntheses of some heterocycles
Vercek, Bojan; et al, Monatshefte fuer Chemie, 1983, 114(6-7), 789-98

Production Method 3

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Cyanoamino compounds in synthesis. Syntheses of some heterocycles
Vercek, Bojan; et al, Monatshefte fuer Chemie, 1983, 114(6-7), 789-98

1,2,4Triazolo1,5-apyrazin-2-amine Raw materials

1,2,4Triazolo1,5-apyrazin-2-amine Preparation Products

1,2,4Triazolo1,5-apyrazin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88002-33-9)1,2,4Triazolo1,5-apyrazin-2-amine
Order Number:A1043447
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:15
Price ($):431.0
Email:sales@amadischem.com

Additional information on 1,2,4Triazolo1,5-apyrazin-2-amine

Recent Advances in the Study of 1,2,4-Triazolo[1,5-a]pyrazin-2-amine (CAS: 88002-33-9) and Its Applications in Chemical Biology and Medicine

1,2,4-Triazolo[1,5-a]pyrazin-2-amine (CAS: 88002-33-9) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound belongs to the triazolopyrazine class, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic potential.

One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. Recent findings suggest that 1,2,4-Triazolo[1,5-a]pyrazin-2-amine exhibits selective inhibition against certain kinase targets, making it a promising candidate for targeted therapy. Structural-activity relationship (SAR) studies have been conducted to modify the core structure, aiming to enhance its potency and selectivity.

In addition to its kinase inhibitory activity, 1,2,4-Triazolo[1,5-a]pyrazin-2-amine has shown promise in antimicrobial applications. A 2023 study demonstrated its efficacy against drug-resistant bacterial strains, highlighting its potential as a novel antibiotic scaffold. The compound's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways has been a focal point of these investigations.

The synthesis of 1,2,4-Triazolo[1,5-a]pyrazin-2-amine has also seen advancements. Recent methodologies have focused on green chemistry approaches, reducing the use of hazardous reagents and improving yield. For instance, a one-pot synthesis strategy using microwave-assisted reactions has been reported, significantly shortening the reaction time and improving scalability.

Despite these advancements, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations. Additionally, toxicological studies are needed to ensure its safety profile before clinical translation.

In conclusion, 1,2,4-Triazolo[1,5-a]pyrazin-2-amine (CAS: 88002-33-9) represents a versatile scaffold with broad applications in chemical biology and medicine. Its dual role as a kinase inhibitor and antimicrobial agent underscores its therapeutic potential. Future research should focus on optimizing its pharmacological properties and advancing it through preclinical and clinical development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88002-33-9)1,2,4Triazolo1,5-apyrazin-2-amine
A1043447
Purity:99%
Quantity:25g
Price ($):431.0
Email